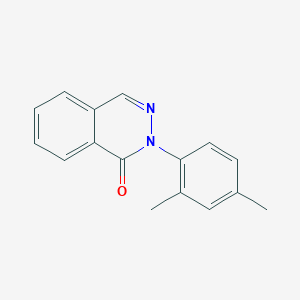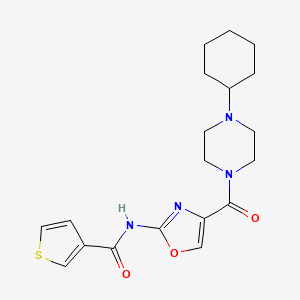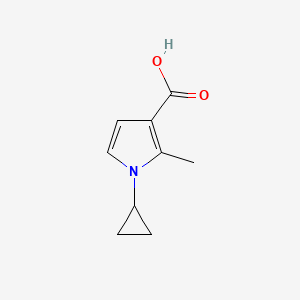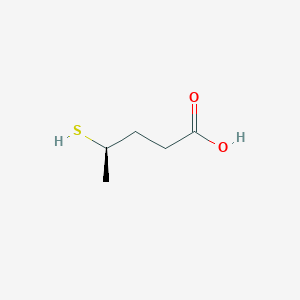
2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one is a chemical compound with the CAS Number: 930899-16-4 and a molecular weight of 250.3 . It has a linear formula of C16H14N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves the aroylation of m-xylene by phthalic anhydride under Friedel craft’s reaction conditions to afford the corresponding o-aroylbenzoic acid derivative. This is followed by a cyclization reaction with hydroxylamine hydrochloride to produce the corresponding benzoxazinone derivative, which is then used as a precursor for the formation of novel phthalazinone derivatives .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one consists of 16 heavy atoms and has a molecular formula of C16H14N2O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include interactions with thiosemicarbazide, thiocarbohydrazide, and hydrazine monohydrate and/or ammonium acetate under suitable conditions . A 4-substituted-1 (2H)-phthalazinone derivative undergoes N-alkylation using ethyl bromoacetate to produce the phthalazinone acetic acid ethyl ester derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one include a molecular weight of 250.3 and a linear formula of C16H14N2O .Scientific Research Applications
Polymeric Materials Development
Synthesis of Polyamides : Researchers synthesized novel poly(arylene ether amides) containing the phthalazinone moiety. These polymers demonstrated high solubility in various solvents and exhibited high glass-transition temperatures, indicating potential applications in high-performance materials (Lin Cheng et al., 2002).
Development of Fluorinated Polymers : The synthesis and characterization of fluorinated poly(phthalazinone ether)s containing perfluorophenylene moieties were explored. These polymers showed high solubility, thermal stability, and were amorphous, suggesting their usefulness in advanced material applications (Zhaoqiang Lu et al., 2004).
Pharmacophore Development in Medicinal Chemistry
- Design of Adenosine Receptor Antagonists : The phthalazin-1(2H)-one scaffold has been identified as a core structure for designing potent and selective human A3 adenosine receptor antagonists. This finding emphasizes its importance in drug discovery processes (Daniela Poli et al., 2011).
Chemical Synthesis and Characterization
Investigation of Tautomeric Equilibria : The compound and its derivatives have been studied for their tautomeric equilibria, providing insights into the chemical properties and potential reactivity of these molecules (M. Cook et al., 1977).
Structural Characterization of Derivatives : NMR studies have been conducted for complete assignment and analysis of the structural characteristics of phthalazin-1(2H)-one derivatives, contributing to a better understanding of their chemical behavior (Gao Hong-chang, 2001).
Environmental and Analytical Applications
- Detection of Environmental Contaminants : Phthalazine derivatives have been developed as fluorescent organic nanosheets for the selective and sensitive detection of Cr6+ and Mn7+ in aqueous media, indicating their potential application in environmental monitoring (Saubai B. Wakshe et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-(2,4-dimethylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-15(12(2)9-11)18-16(19)14-6-4-3-5-13(14)10-17-18/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWLDPRVKGAYHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2356358.png)
![5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2356360.png)
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)
![N-Cyclohexyl-2-(5-hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-acetamide](/img/structure/B2356362.png)

![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)

![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)

![2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2356374.png)

![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)